2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines
Preparation Methods
The synthesis of 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl and 2,4-dimethoxyphenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Known for its antioxidant properties and use in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
Indole Derivatives: These compounds have diverse biological activities and are widely studied for their therapeutic potential.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this class of chemicals in scientific research and industry.
Properties
IUPAC Name |
2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)16-11-23-17(21-16)9-8-14(22-23)18(24)20-13-7-6-12(25-4)10-15(13)26-5/h6-11H,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRAEUDHNRJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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